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Abstract
DEAH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase

II (NDH II), is a highly conserved and ubiquitously expressed enzyme with critical functions in a

myriad of cellular processes.[1][2][3][4][5] Its ability to unwind a variety of nucleic acid

structures, including DNA and RNA duplexes, R-loops, and G-quadruplexes, positions it as a

central player in the regulation of gene expression at the transcriptional level.[1][2][6][7] This

technical guide provides an in-depth exploration of the core mechanisms by which DHX9

influences transcription, presents quantitative data on its activity, details key experimental

protocols for its study, and visualizes its complex interactions and workflows. Understanding

the intricate involvement of DHX9 in transcription is paramount for researchers in molecular

biology and for professionals engaged in the development of novel therapeutics targeting

transcriptional dysregulation in diseases such as cancer.

Introduction to DHX9: A Master Regulator of Nucleic
Acid Metabolism
DHX9 is a member of the Superfamily 2 (SF2) of DExH-box helicases, characterized by its

conserved helicase core that hydrolyzes ATP to fuel the unwinding of nucleic acid duplexes.[1]

[2][4] Structurally, the 140-kDa human DHX9 protein is composed of several functional

domains: two N-terminal double-stranded RNA-binding domains (dsRBDs), a central helicase
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core, and a C-terminal region containing an RGG box, which is involved in RNA binding.[1][2]

[3] This multi-domain architecture allows DHX9 to interact with a diverse array of proteins and

nucleic acid structures, thereby participating in a wide range of cellular activities including DNA

replication, repair, and transcription.[1][2][3][8]

Core Mechanisms of DHX9 in Transcription
Regulation
DHX9 employs multiple mechanisms to regulate transcription, acting as a transcriptional co-

activator, a modulator of chromatin structure, and a resolver of transcriptional impediments.

A Bridge Between Transcription Factors and the Basal
Transcriptional Machinery
A primary role of DHX9 in transcriptional activation is its function as a molecular bridge. It

facilitates the assembly of the pre-initiation complex by connecting transcriptional co-activators

with RNA Polymerase II (Pol II).[1]

Interaction with CBP/p300: DHX9 directly binds to the CREB-binding protein (CBP) and its

paralog p300, two critical histone acetyltransferases and transcriptional co-activators. This

interaction is crucial for the recruitment of RNA Pol II to the promoters of genes regulated by

transcription factors such as CREB (cAMP response element-binding protein).[1] The

helicase activity of DHX9 is also required for efficient CBP/p300-mediated transcription,

suggesting a dual role in both recruitment and promoter unwinding.[1]

Collaboration with BRCA1: DHX9 interacts with the breast cancer susceptibility protein 1

(BRCA1), a key factor in DNA repair and a known transcriptional regulator. DHX9 facilitates

the recruitment of BRCA1 to RNA Pol II, forming a complex that is implicated in the

regulation of a subset of genes.[1]

NF-κB Pathway Modulation: DHX9 is involved in the nuclear factor-kappa B (NF-κB)

signaling pathway, a critical regulator of inflammatory and immune responses. DHX9

interacts with the p65 subunit of NF-κB and enhances its transcriptional activity.[4][9] This

function is dependent on the ATPase/helicase activity of DHX9 and is essential for the

recruitment of RNA Pol II to NF-κB target gene promoters.[9]
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Resolution of Transcriptional Roadblocks: R-loops and
G-quadruplexes
Transcription can be impeded by the formation of non-B DNA structures such as R-loops and

G-quadruplexes. DHX9's helicase activity is crucial for resolving these structures, thereby

ensuring smooth transcriptional elongation.

R-loop Metabolism: R-loops are three-stranded nucleic acid structures composed of an

RNA:DNA hybrid and a displaced single-stranded DNA. While they have roles in normal

cellular processes, their accumulation can lead to transcriptional stalling and DNA damage.

[6][7][10] DHX9 can both promote the formation and suppression of R-loops depending on

the cellular context.[3][7][10][11] In cells with impaired RNA splicing, a prolonged association

of DHX9 with RNA Pol II can promote the formation of pathological R-loops.[10][11]

Conversely, DHX9 is also a key factor in R-loop resolution, and its interaction with PARP1

helps prevent R-loop-associated DNA damage.[8][12] DHX9 unwinds R-loops with a 5-7-fold

higher efficiency than corresponding DNA and RNA forked structures.[3]

G-quadruplex Unwinding: G-quadruplexes are four-stranded DNA or RNA structures that can

form in guanine-rich sequences and act as transcriptional roadblocks. DHX9 is one of the

few helicases capable of unwinding both DNA and RNA G-quadruplexes, highlighting its

specialized role in maintaining transcriptional fidelity.[3][6]

Regulation of Androgen Receptor-Mediated
Transcription
In prostate cancer, DHX9 plays a significant role in the transcriptional program of the Androgen

Receptor (AR). Upregulation of DHX9 is associated with advanced disease and poor

prognosis.[13][14] DHX9 interacts with AR and is crucial for its recruitment to the promoter

regions of its target genes, thereby enhancing their expression in response to androgens.[8]

[13][14] This establishes an oncogenic DHX9/AR axis that could be a potential therapeutic

target.[13][14]

Quantitative Data on DHX9 Function in Transcription
The following tables summarize key quantitative data related to DHX9's role in transcription

regulation.
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Parameter Substrate Value Reference

Helicase Activity
R-loops vs. DNA/RNA

forks

~5-7-fold higher

efficiency
[3]

Triplex DNA (200 nM

DHX9)
~92% unwound [1]

Gene Expression

Changes (LNCaP

cells, DHX9

knockdown)

Differentially

Expressed Genes

1248 (633 up, 615

down)
[8]

Fold Change Cutoff > 1.5 [8]

rRNA Transcription

(NIH 3T3 cells, DHX9

knockdown)

45S pre-rRNA levels Upregulated [4]

Table 1: Quantitative Analysis of DHX9 Helicase Activity and Impact on Gene Expression.
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Interacting Protein Cellular Context/Function Reference

RNA Polymerase II
General transcription, bridging

factor
[1][9]

CBP/p300 Transcriptional co-activation [1]

BRCA1
Transcriptional regulation,

DNA repair
[1]

NF-κB (p65)
Inflammatory/immune

response gene transcription
[4][9]

Androgen Receptor (AR)
Prostate cancer gene

transcription
[8][13][14]

PARP1
R-loop resolution, DNA

damage response
[8][12][15]

ADAR (p150)
RNA editing, suppression of

dsRNA sensing
[16][17]

DIDO3 R-loop regulation [15]

Table 2: Key Interacting Partners of DHX9 in the Context of Transcription.

Experimental Protocols for Studying DHX9 in
Transcription
This section provides detailed methodologies for key experiments used to investigate the

function of DHX9 in transcription regulation.

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of DHX9.

Protocol:
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Cross-linking: Treat cells (e.g., 1x10^7 per immunoprecipitation) with 1% formaldehyde for

10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with

0.125 M glycine.

Cell Lysis and Sonication: Lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a

lysis buffer and sonicate the chromatin to generate DNA fragments of 200-600 bp.

Immunoprecipitation:

Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific

binding.

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to DHX9 or

a control IgG.

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

Washing: Wash the beads extensively with a series of stringent wash buffers (low salt, high

salt, LiCl) to remove non-specifically bound chromatin.

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads.

Reverse the cross-links by incubating at 65°C overnight with NaCl.

DNA Purification: Treat with RNase A and Proteinase K, followed by DNA purification using

phenol-chloroform extraction or a commercial kit.

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA

and perform high-throughput sequencing.

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling

algorithms to identify DHX9 binding sites.

Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with DHX9 in vivo.

Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with low detergent

concentration) containing protease and phosphatase inhibitors to preserve protein-protein

interactions.

Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to minimize

non-specific binding to the beads.

Immunoprecipitation:

Incubate the pre-cleared lysate with a primary antibody against DHX9 or a control IgG

overnight at 4°C with gentle rotation.

Add Protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein

complexes.

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to

remove non-specifically bound proteins.

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane,

and probe with antibodies against suspected interacting partners.

Luciferase Reporter Assay
This assay is used to measure the effect of DHX9 on the activity of a specific promoter.

Protocol:

Plasmid Construction: Clone the promoter of a target gene upstream of a luciferase reporter

gene in an expression vector.

Cell Transfection: Co-transfect cells (e.g., HEK293T) with the luciferase reporter construct, a

vector expressing DHX9 (or a DHX9-targeting shRNA), and a control vector expressing

Renilla luciferase (for normalization of transfection efficiency).

Cell Lysis: After 24-48 hours, lyse the cells using a passive lysis buffer.
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Luciferase Activity Measurement:

Add a luciferase assay substrate to the cell lysate and measure the firefly luciferase

activity using a luminometer.

Add a Stop & Glo® reagent to quench the firefly luciferase signal and activate the Renilla

luciferase, then measure its activity.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for

each sample. Compare the normalized luciferase activity in the presence and absence of

DHX9 overexpression or knockdown to determine its effect on promoter activity.

Visualizing DHX9 Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of DHX9

function and experimental investigation.
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Caption: DHX9 signaling pathways in transcription.
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Caption: Experimental workflow for ChIP-seq.

Conclusion and Future Directions
DHX9 is a versatile and essential regulator of transcription. Its ability to act as a molecular

scaffold, resolve complex nucleic acid structures, and interact with a multitude of transcription

factors underscores its central importance in gene expression. The dysregulation of DHX9

activity is increasingly implicated in various diseases, particularly cancer, making it an attractive

target for therapeutic intervention. Future research should focus on elucidating the context-

dependent regulation of DHX9's diverse functions, identifying novel interacting partners, and

developing specific inhibitors of its helicase activity. A deeper understanding of DHX9's role in

transcription will undoubtedly open new avenues for the diagnosis and treatment of diseases

driven by transcriptional aberrations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. HUMAN DHX9 HELICASE UNWINDS TRIPLE HELICAL DNA STRUCTURES - PMC
[pmc.ncbi.nlm.nih.gov]

2. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter -
PMC [pmc.ncbi.nlm.nih.gov]

3. The biology of DHX9 and its potential as a therapeutic target - PMC
[pmc.ncbi.nlm.nih.gov]

4. The RNA helicase DHX9 establishes nucleolar heterochromatin, and this activity is
required for embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

5. Frontiers | A pan-cancer analysis of the expression and molecular mechanism of DHX9 in
human cancers [frontiersin.org]

6. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in
Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b15138376?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2949957/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2949957/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5748892/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5748892/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5173168/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5173168/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5494521/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5494521/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1153067/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1153067/full
https://pubmed.ncbi.nlm.nih.gov/26179040/
https://pubmed.ncbi.nlm.nih.gov/26179040/
https://www.researchgate.net/figure/Overexpression-of-DHX9-leads-to-enhanced-Ifnb-promoter-activity-in-response-to-poly-IC_fig3_51679560
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. The DNA/RNA helicase DHX9 contributes to the transcriptional program of the androgen
receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

9. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-
κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]

10. assaygenie.com [assaygenie.com]

11. DHX9 helicase promotes R-loop formation in cells with impaired RNA splicing - PMC
[pmc.ncbi.nlm.nih.gov]

12. RNA/DNA Hybrid Interactome Identifies DXH9 as a Molecular Player in Transcriptional
Termination and R-Loop-Associated DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

13. sigmaaldrich.com [sigmaaldrich.com]

14. researchgate.net [researchgate.net]

15. PARP1, DIDO3, and DHX9 Proteins Mutually Interact in Mouse Fibroblasts, with Effects
on DNA Replication Dynamics, Senescence, and Oncogenic Transformation - PMC
[pmc.ncbi.nlm.nih.gov]

16. researchgate.net [researchgate.net]

17. researchgate.net [researchgate.net]

To cite this document: BenchChem. [The Multifaceted Role of DHX9 in Transcriptional
Regulation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15138376#dhx9-involvement-in-transcription-
regulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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